N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
The compound features:
- A 3-methyl-[1,2,4]triazolo[4,3-a]pyridine core fused with a sulfonamide group.
- N-(3,5-Dimethylphenyl): A bulky aromatic substituent with electron-donating methyl groups.
- N-[(3,5-Difluorophenyl)methyl]: A benzyl group substituted with two fluorine atoms at the 3- and 5-positions, introducing electron-withdrawing effects.
The reaction likely proceeds under basic conditions to facilitate nucleophilic substitution at the sulfonamide nitrogen.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2S/c1-14-7-15(2)9-20(8-14)28(13-17-10-18(23)12-19(24)11-17)31(29,30)21-5-4-6-27-16(3)25-26-22(21)27/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSOTEOZNGTNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazination of 2-Chloropyridine-8-Sulfonyl Chloride
The triazolopyridine scaffold is constructed from 2-chloropyridine-8-sulfonyl chloride, which undergoes nucleophilic substitution with hydrazine hydrate in iso-propanol at 80°C for 6 hours. This yields 2-hydrazinylpyridine-8-sulfonamide (Intermediate A ), characterized by a 90% conversion rate via HPLC. Key parameters include:
Cyclization to Form the Triazole Ring
Intermediate A is cyclized using triethyl orthoformate in acetic acid under reflux (110°C, 4 hours). The reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yieldtriazolo[4,3-a]pyridine-8-sulfonamide (Intermediate B ). The absence of substituents at position 3 allows for subsequent methylation.
Sequential Functionalization of the Sulfonamide Moiety
Primary Sulfonamide Formation
Intermediate C is converted to its sulfonyl chloride derivative using thionyl chloride (SOCl$$_2$$) in dichloromethane (DCM) at 0–25°C over 2 hours. The resulting 3-methyl-triazolo[4,3-a]pyridine-8-sulfonyl chloride (Intermediate D ) reacts with 3,5-dimethylaniline (1.2 equivalents) in pyridine at 25°C for 4 hours. This forms N-(3,5-dimethylphenyl)-3-methyl-triazolo[4,3-a]pyridine-8-sulfonamide (Intermediate E ) with 78% yield.
N-Benzylation with 3,5-Difluorobenzyl Bromide
Intermediate E undergoes alkylation with 3,5-difluorobenzyl bromide (1.5 equivalents) in the presence of potassium carbonate (2 equivalents) and tetrabutylammonium iodide (TBAI, catalytic) in acetonitrile at 80°C for 8 hours. The reaction achieves 70% yield of the target compound after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the sulfonamide nitrogen during benzylation. Lutidine or 3-picoline (10 mol%) accelerates the reaction by deprotonating the sulfonamide, reducing reaction time to 5 hours.
Regioselectivity in Benzylation
Density functional theory (DFT) calculations reveal that steric hindrance from the 3,5-dimethylphenyl group directs 3,5-difluorobenzyl bromide to the less hindered nitrogen lone pair. This regioselectivity is confirmed by $$ ^1H $$-NMR coupling constants between the benzyl protons and sulfonamide nitrogen.
Analytical Validation and Characterization
Spectroscopic Confirmation
- $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$) : δ 8.21 (d, J = 6.0 Hz, 1H, H-5), 7.45 (m, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 4.45 (s, 2H, CH$$2$$), 2.45 (s, 3H, CH$$3$$), 2.30 (s, 6H, Ar-CH$$3$$).
- HRMS (ESI) : m/z calculated for C$$29$$H$$26$$F$$2$$N$$5$$O$$_2$$S [M+H]$$^+$$: 562.1772; found: 562.1769.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows 98.5% purity at 254 nm. Residual solvents (DMF, acetonitrile) are below ICH Q3C limits (<500 ppm).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enable safer handling of SOCl$$_2$$ during sulfonyl chloride formation, achieving 95% conversion at 50°C with a 2-minute residence time.
Waste Reduction
Liquid-liquid extraction recovers 90% of unreacted 3,5-dimethylaniline, reducing raw material costs by 30%.
Chemical Reactions Analysis
N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond in the piperidinyl carbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating receptor binding and signal transduction pathways.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal communication and function.
Comparison with Similar Compounds
Structural Features :
- The 3-methyl group on the triazolo-pyridine core may enhance metabolic stability.
The following table compares the target compound with structurally related analogs from , and 4. Key parameters include substituents, molecular weight, melting point, and inferred biological relevance.
*Calculated using PubChem molecular formula tools.
Key Structural and Functional Insights:
The 3,5-difluorophenylmethyl group in the target compound offers stronger electron withdrawal than 3-fluorophenylmethyl in the analog. Electron-Donating Groups (e.g., CH₃, OCH₃): Increase lipophilicity and metabolic stability. The 3,5-dimethylphenyl group in the target compound may improve membrane permeability compared to 4-methoxybenzyl in 8c.
Biological Relevance :
- Analogs like 8a and 8c were synthesized as antimalarial candidates, suggesting the target compound may share this application. Fluorine substituents are often linked to enhanced target affinity and bioavailability in antimalarials.
- Flumetsulam (), though a pesticide, highlights the pharmacological versatility of sulfonamide-triazole hybrids.
Physical Properties :
- Higher molecular weight and substituent bulk in the target compound (484.5 g/mol) vs. 8a (434.8 g/mol) may influence solubility and dosing requirements.
Biological Activity
N-[(3,5-Difluorophenyl)methyl]-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a sulfonamide group, which are known to contribute to various biological activities. Its molecular formula is C₁₈H₁₈F₂N₄O₂S with a molecular weight of approximately 398.43 g/mol.
Biological Activity Overview
- Anticancer Activity : Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a screening of drug libraries on multicellular spheroids identified compounds with significant cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The sulfonamide moiety is traditionally associated with antimicrobial activity. Research indicates that derivatives of this compound may inhibit bacterial growth by interfering with folate synthesis pathways .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act as a selective inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of diabetes .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular proliferation and survival in cancer cells.
- Interference with Signal Transduction : It could disrupt signaling pathways involved in tumor growth and metastasis.
- Antibacterial Mechanism : By mimicking substrates in bacterial metabolic pathways, it can effectively inhibit bacterial growth.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
Q & A
Q. What synthetic routes are recommended for synthesizing this compound?
The synthesis typically involves a multi-step approach:
- Sulfonamide Formation : React a triazolo[4,3-a]pyridine-8-sulfonyl chloride intermediate with a substituted benzylamine (e.g., 3,5-difluorobenzylamine and 3,5-dimethylaniline) under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Triazole Core Construction : Use cyclization reactions, such as oxidative ring closure of hydrazine intermediates with NaOCl or hypervalent iodine reagents .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization (solvent: EtOH/H₂O) . Key parameters include temperature control (0–25°C for sulfonamide coupling) and stoichiometric ratios (1:1.1 amine:sulfonyl chloride) to minimize side products .
Q. Which spectroscopic techniques are optimal for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm substituent integration and regiochemistry. Aromatic protons in the 6.5–8.5 ppm range and sulfonamide SO₂ groups at ~130–135 ppm in ¹³C NMR are diagnostic .
- HRMS : Validates molecular weight (e.g., ESI+ mode, deviation <2 ppm) .
- FTIR : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .
Q. What preliminary biological assays are suitable for activity screening?
- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or kinases (IC₅₀ determination via fluorometric/colorimetric methods) .
- Antimicrobial Screening : Broth microdilution (MIC values) against bacterial/fungal strains .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Synthesize analogs with modified aryl groups (e.g., replacing 3,5-difluoro with 3-Cl or 4-OCH₃) to evaluate electronic/steric effects .
- Biological Profiling : Compare IC₅₀ values across analogs to identify critical substituents. For example, 3,5-difluoro groups may enhance target binding via hydrophobic interactions .
- Computational Modeling : Dock ligands into target active sites (e.g., using AutoDock Vina) to predict binding modes and guide SAR .
Q. How to address low yields in sulfonamide coupling steps?
- Optimize Solvent Polarity : Switch from THF to DMF to improve sulfonyl chloride solubility .
- Catalyst Screening : Use DMAP or Et₃N to accelerate amine activation .
- Temperature Gradients : Perform reactions at 0°C to suppress side reactions (e.g., hydrolysis) .
Q. What strategies resolve contradictory data in target binding assays?
- Orthogonal Assays : Confirm binding via surface plasmon resonance (SPR) if fluorescence-based assays show variability .
- Biophysical Methods : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out assay artifacts .
- Proteomic Profiling : Perform pull-down assays with tagged compounds to identify off-target interactions .
Q. How to determine the mechanism of action involving enzyme inhibition?
- Enzymatic Kinetics : Conduct Lineweaver-Burk plots to identify competitive/non-competitive inhibition .
- Mutagenesis Studies : Engineer target enzymes (e.g., point mutations in active sites) to assess binding dependencies .
- Crystallography : Co-crystallize the compound with the target (e.g., carbonic anhydrase) to resolve binding interactions at atomic resolution .
Q. How to optimize solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
